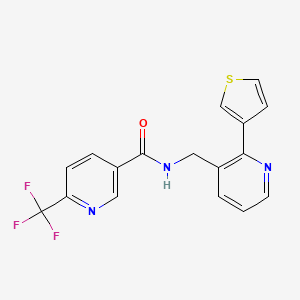

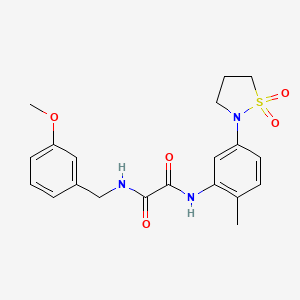

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound that contains several functional groups and structural motifs common in medicinal chemistry . It includes a pyridine ring, a thiophene ring, a trifluoromethyl group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and thiophene rings, the trifluoromethyl group, and the amide group. The spatial arrangement of these groups could have significant effects on the compound’s properties and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings, the electron-withdrawing trifluoromethyl group, and the polar amide group . These groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the aromatic rings, the trifluoromethyl group, and the amide group could affect its solubility, stability, and reactivity .科学的研究の応用

Discovery and Inhibition of NNMT

Research has led to the discovery of bisubstrate inhibitors for NNMT, showcasing a novel approach to modulate this enzyme's activity. The identification of these inhibitors, including detailed biochemical, biophysical, and kinetic studies, has provided a structural foundation for developing more potent and selective NNMT inhibitors (Babault et al., 2018). This advancement is crucial for exploring NNMT's role in diseases and potential therapeutic interventions.

Methodological Advances in NNMT Research

A new assay for NNMT activity was developed to facilitate the study of its substrate scope and inhibitor development, employing ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometric detection (van Haren et al., 2016). This method allows for rapid, sensitive analysis, supporting the identification of small molecule inhibitors and enhancing our understanding of NNMT's biochemical properties.

Role in Disease

NNMT's involvement in various diseases, including cancers, Parkinson's disease, diabetes, and obesity, highlights its significance in medical research. The enzyme's overexpression in these conditions suggests a potential target for therapeutic intervention, necessitating a deeper investigation into its function and modulation (Ganzetti et al., 2018).

Kinetic Mechanism and Structural Insights

Detailed kinetic mechanism studies of NNMT provide insights into its function and the design of inhibitors. These studies reveal NNMT's ordered mechanism, guiding the development of activity-based probes and inhibitors to modulate its activity (Loring & Thompson, 2018).

Novel Inhibitors and Detoxification Pathways

The synthesis and characterization of novel NNMT inhibitors underscore the enzyme's importance in nicotinamide metabolism and cellular methylation potential. Such inhibitors serve as critical tools for investigating NNMT's roles in disease (Chen et al., 2019). Furthermore, NNMT's ability to N-methylate β-carbolines suggests a detoxification pathway for potentially neurotoxic compounds, indicating its broader significance in maintaining cellular health (Thomas et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-17(19,20)14-4-3-12(9-22-14)16(24)23-8-11-2-1-6-21-15(11)13-5-7-25-10-13/h1-7,9-10H,8H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTQREWYXRUBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2715281.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2715290.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone](/img/structure/B2715296.png)

![9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one](/img/structure/B2715298.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2715301.png)

![3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2715303.png)